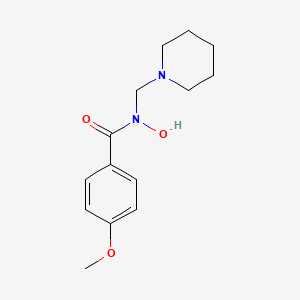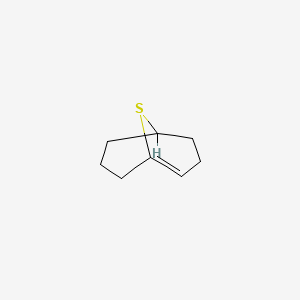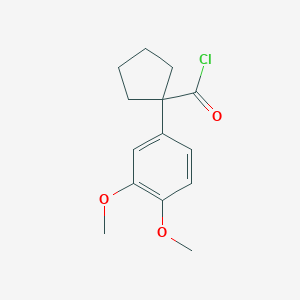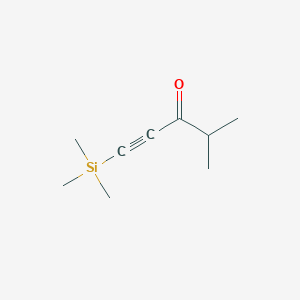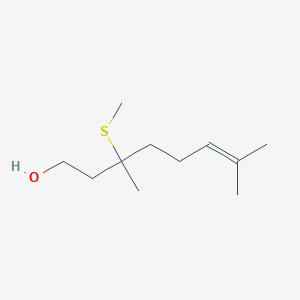![molecular formula C10H12Cl2S B14651172 1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene CAS No. 43215-66-3](/img/structure/B14651172.png)
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene is an organic compound with the molecular formula C10H12Cl2S It is a derivative of benzene, where a chlorine atom and a sulfanyl group are substituted at the 1 and 4 positions, respectively
Métodos De Preparación
The synthesis of 1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes chlorination to form chlorobenzene.
Substitution Reaction: Chlorobenzene is then reacted with 2-chloro-2-methylpropyl sulfide in the presence of a suitable catalyst to introduce the sulfanyl group at the para position.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions.
Major Products: The major products formed depend on the specific reaction and conditions but may include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine and sulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene can be compared with similar compounds such as:
1-Chloro-4-(1-chloro-2-methylpropyl)benzene: Similar structure but lacks the sulfanyl group.
1-Chloro-2-methylpropyl chloroformate: Contains a chloroformate group instead of a sulfanyl group.
Benzene derivatives: Various benzene derivatives with different substituents can be compared to highlight the unique properties of this compound.
Propiedades
Número CAS |
43215-66-3 |
|---|---|
Fórmula molecular |
C10H12Cl2S |
Peso molecular |
235.17 g/mol |
Nombre IUPAC |
1-chloro-4-(2-chloro-2-methylpropyl)sulfanylbenzene |
InChI |
InChI=1S/C10H12Cl2S/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |
Clave InChI |
ADLBZCDBDKUQEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CSC1=CC=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


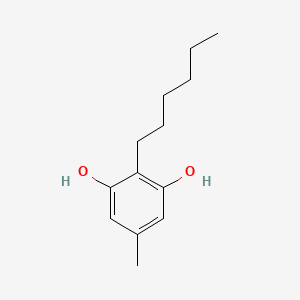
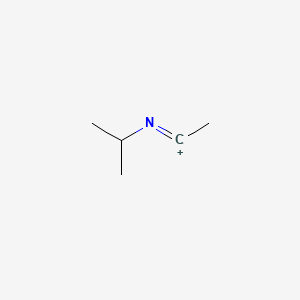
![Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-](/img/structure/B14651118.png)
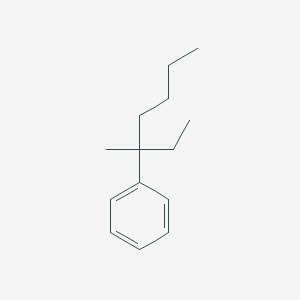
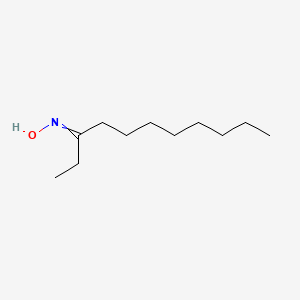
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
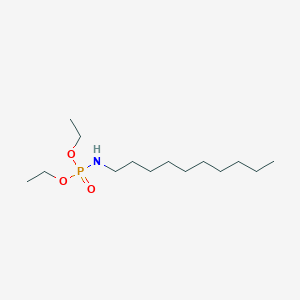
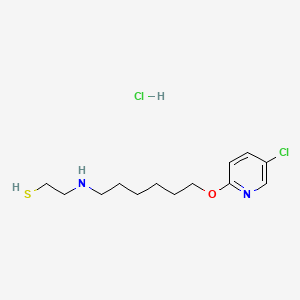
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
